molecular formula C9H6N2O4 B3003030 3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 1206894-79-2

3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No.: B3003030
CAS No.: 1206894-79-2
M. Wt: 206.157
InChI Key: GONPIMOBFQZFNS-UHFFFAOYSA-N
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Description

3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid is a heterocyclic compound that contains both a benzoic acid moiety and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . The reaction conditions often involve the use of dehydrating agents such as sulfuric acid, melamine-formaldehyde resin, or microwave-accelerated solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and lead tetraacetate, reducing agents like sodium borohydride, and electrophilic reagents like nitric acid and sulfuric acid .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to the presence of both a hydroxyl group and a benzoic acid moiety, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)6-3-1-2-5(4-6)7-10-9(14)15-11-7/h1-4H,(H,12,13)(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONPIMOBFQZFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NOC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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